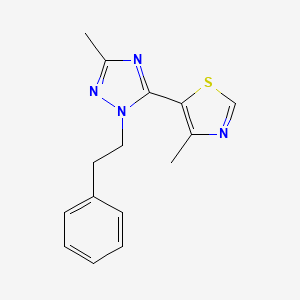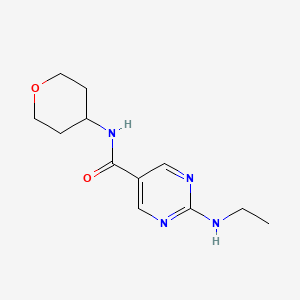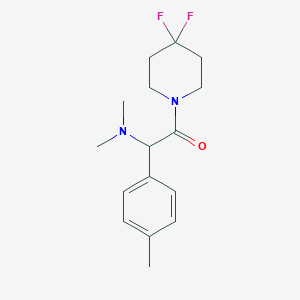
4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C13H13BrN2. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a methyl group at the 3-position, and a pyridin-4-ylmethyl group at the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline typically involves multiple steps:
Bromination: The starting material, 3-methylaniline, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a suitable solvent like acetic acid.
N-Alkylation: The brominated product is then subjected to N-alkylation with 4-pyridinemethanol or 4-pyridinemethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or other reduced derivatives.
Applications De Recherche Scientifique
4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions, while the bromine atom can form halogen bonds, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-4-methylpyridine: A related compound with a similar pyridine ring but different substitution pattern.
4-(bromomethyl)pyridine: Another related compound with a bromomethyl group on the pyridine ring.
Uniqueness
4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline is unique due to the combination of its bromine, methyl, and pyridin-4-ylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-bromo-3-methyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUSRGPICYSMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC2=CC=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide](/img/structure/B5670005.png)
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5670009.png)
![4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5670015.png)
![5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670027.png)
![2-[(3-bromophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B5670035.png)
![2-{[(2,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5670037.png)
![2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670047.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)
![1-methyl-2-oxo-8-(2-pyrimidinylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5670071.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5670110.png)



